Prop-2-en-1-yl (benzenesulfonyl)carbamate
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Overview
Description
Prop-2-en-1-yl (benzenesulfonyl)carbamate is an organic compound that features a prop-2-en-1-yl group attached to a benzenesulfonyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl (benzenesulfonyl)carbamate typically involves the reaction of prop-2-en-1-yl alcohol with benzenesulfonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Prop-2-en-1-yl alcohol+Benzenesulfonyl isocyanate→Prop-2-en-1-yl (benzenesulfonyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonyl carbamates.
Scientific Research Applications
Prop-2-en-1-yl (benzenesulfonyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl (benzenesulfonyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl (benzenesulfonyl)urea
- Prop-2-en-1-yl (benzenesulfonyl)thiocarbamate
- Prop-2-en-1-yl (benzenesulfonyl)amide
Uniqueness
Prop-2-en-1-yl (benzenesulfonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63924-62-9 |
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Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
prop-2-enyl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C10H11NO4S/c1-2-8-15-10(12)11-16(13,14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |
InChI Key |
KGIIIMOORMWPIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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